molecular formula C17H20N2O4 B2454816 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide CAS No. 851403-52-6

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2454816
CAS No.: 851403-52-6
M. Wt: 316.357
InChI Key: RMSVNZLHMVHFNR-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that features a quinoline derivative as its core structure

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-22-13-5-6-14(23-2)15-12(13)9-11(17(21)19-15)7-8-18-16(20)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSVNZLHMVHFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps. One common approach is the condensation of a quinoline derivative with an appropriate cyclopropane carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as solvent choice, catalyst concentration, and reaction time is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Quinolone: Known for its antimicrobial properties.

    Cyclopropane carboxamide derivatives:

Uniqueness

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide is unique due to its specific combination of a quinoline derivative with a cyclopropane carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₉H₂₅N₃O₄. It features a quinoline core with methoxy substitutions and a cyclopropanecarboxamide moiety. The unique structural characteristics contribute to its potential interactions with biological targets.

Biological Activities

Research indicates that compounds related to this compound exhibit various biological activities:

  • Anticancer Activity : Similar quinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines. For example, studies have demonstrated that certain 2-oxoquinolines can significantly reduce tumor growth in xenograft models.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially interacting with the NF-κB signaling pathway to exert anti-inflammatory effects. This is critical for diseases characterized by chronic inflammation.
  • Antimicrobial Effects : Some derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
  • Receptor Interaction : It might interact with receptors that play roles in inflammation and cancer progression.
  • Cell Cycle Modulation : By affecting cell cycle regulators, the compound could induce cell cycle arrest in cancer cells .

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
2-Oxoquinoline DerivativesAnticancerInduced apoptosis in breast cancer cells
Quinoline-Based CompoundsAnti-inflammatoryReduced TNF-alpha levels in vitro
Various Quinoline DerivativesAntimicrobialEffective against E. coli and Staphylococcus aureus

These findings underline the potential of quinoline derivatives in drug development.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Mechanistic Studies : Elucidating the precise molecular targets and pathways involved in its action.
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity to optimize therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecoxamide, and how can diastereomer ratios be controlled during synthesis?

Q. Which spectroscopic techniques are most effective for characterizing N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. Nuclear Magnetic Resonance (NMR) is critical for structural elucidation:
  • ¹H NMR : Cyclopropane protons appear as multiplets (δ 1.0–1.5 ppm), while quinoline methoxy groups resonate as singlets (δ 3.8–4.0 ppm).
  • ¹³C NMR : The quinolinone carbonyl carbon appears at δ ~165 ppm, and the cyclopropane carbons at δ ~10–15 ppm .
    High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion). Purity can be assessed via HPLC with UV detection (λ = 254 nm).

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and activation energies to predict reaction pathways. For example, ICReDD’s integrated approach combines DFT-based reaction path searches with machine learning to prioritize viable experimental conditions . Key steps:

Compute potential energy surfaces for competing pathways.

Use molecular dynamics to simulate solvent effects.

Validate predictions with small-scale experiments (e.g., screening 10–20 conditions).
This reduces trial-and-error experimentation and identifies regioselective sites (e.g., methoxy vs. carbonyl groups).

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound across cell-based assays?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols by:
  • Using identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
  • Controlling solvent concentrations (e.g., DMSO ≤0.1%).
  • Validating results with orthogonal assays (e.g., apoptosis markers vs. metabolic activity) .
    Statistical meta-analysis of published data can identify outliers or systemic biases.

Q. How can researchers optimize reaction conditions for large-scale synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Apply Quality-by-Design (QbD) principles:

Define critical quality attributes (CQAs): Purity, yield, enantiomeric excess (ee).

Use design of experiments (DOE) to map parameter interactions (e.g., temperature, catalyst loading).

Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ IR spectroscopy) .
For enantiocontrol, chiral catalysts (e.g., BINOL-derived ligands) or kinetic resolution during crystallization may be employed.

Q. What computational and experimental approaches are recommended to study the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Screen against target libraries (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.
  • Proteomics : Use SILAC (stable isotope labeling) to identify binding partners in cell lysates.
  • Kinetic Studies : Measure inhibition constants (Kᵢ) via surface plasmon resonance (SPR) or fluorescence polarization .
    Cross-validate findings with gene knockout models (e.g., CRISPR-Cas9) to confirm target relevance.

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